REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]#[N:9])[CH:3]=1.[CH3:10][NH:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][C:13]=1[N+:19]([O-:21])=[O:20].C([O-])([O-])=O.[K+].[K+].O>CS(C)=O>[CH3:10][NH:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][C:2]2[CH:7]=[CH:6][N:5]=[C:4]([C:8]#[N:9])[CH:3]=2)=[CH:14][C:13]=1[N+:19]([O-:21])=[O:20] |f:2.3.4|
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1)C#N
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
CNC1=C(C=C(C=C1)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 20° C.
|
Type
|
CUSTOM
|
Details
|
rose to 40° C.
|
Type
|
CUSTOM
|
Details
|
before decreasing to ambient temperature
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (2×40 mL)
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed with heptane (40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude product was dried in a vacuum oven at 50° C. for 16 h
|
Duration
|
16 h
|
Reaction Time |
11.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=C(C=C(OC2=CC(=NC=C2)C#N)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.33 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |